molecular formula C10H10BrFO3 B14291724 Ethyl bromo(fluoro)phenoxyacetate CAS No. 115821-21-1

Ethyl bromo(fluoro)phenoxyacetate

Cat. No.: B14291724
CAS No.: 115821-21-1
M. Wt: 277.09 g/mol
InChI Key: UNYUSJHWKHNNPQ-UHFFFAOYSA-N
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Description

Ethyl bromo(fluoro)phenoxyacetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of both bromine and fluorine atoms attached to a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl bromo(fluoro)phenoxyacetate typically involves the reaction of ethyl phenoxyacetate with bromine and fluorine sources under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where the phenoxyacetate is treated with bromine and fluorine reagents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl bromo(fluoro)phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyacetates.

Scientific Research Applications

Ethyl bromo(fluoro)phenoxyacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl bromo(fluoro)phenoxyacetate involves its interaction with molecular targets through various pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. For example, the compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Ethyl bromo(fluoro)phenoxyacetate can be compared with other similar compounds, such as:

    Ethyl bromoacetate: Lacks the fluorine atom, leading to different reactivity and applications.

    Ethyl fluoroacetate: Contains only the fluorine atom, resulting in distinct chemical properties.

    Phenoxyacetic acid derivatives: Varying substituents on the phenoxyacetic acid moiety can lead to a wide range of chemical behaviors and uses.

The uniqueness of this compound lies in the combined presence of both bromine and fluorine atoms, which imparts specific reactivity and potential for diverse applications.

Properties

IUPAC Name

ethyl 2-bromo-2-fluoro-2-phenoxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-2-14-9(13)10(11,12)15-8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYUSJHWKHNNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(OC1=CC=CC=C1)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544616
Record name Ethyl bromo(fluoro)phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115821-21-1
Record name Ethyl bromo(fluoro)phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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